molecular formula C20H15N3O3 B2502592 2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one CAS No. 1334373-53-3

2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2502592
CAS No.: 1334373-53-3
M. Wt: 345.358
InChI Key: IDJSXLIVQVVOLJ-UHFFFAOYSA-N
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Description

2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a unique combination of benzimidazole, azetidine, and chromenone moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole moiety, followed by the formation of the azetidine ring, and finally, the coupling with the chromenone structure. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one apart is its unique combination of these three moieties, which may confer synergistic effects and enhanced bioactivity compared to individual components .

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)azetidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-16-9-18(26-17-8-4-1-5-13(16)17)20(25)23-10-12(11-23)19-21-14-6-2-3-7-15(14)22-19/h1-9,12H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJSXLIVQVVOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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